8-Hydroxyquinoline-3-carboxylic acid
Overview
Description
8-Hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
8-Hydroxyquinoline-3-carboxylic acid, a derivative of 8-Hydroxyquinoline (8-HQ), is known to bind to a diverse range of targets with high affinities . It has been reported that 8-HQ derivatives can inhibit DNA biosynthesis , MetAP2 , JMJD2C , and Rcel . They also have the ability to increase cell membrane permeability .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it can inhibit DNA gyrase and topoisomerase IV activities, which are essential for DNA replication . It also has the ability to chelate metal ions such as Mn 2+, Zn 2+, and Cu 2+ to disrupt metal homeostasis in bacterial cells .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it can increase cell membrane permeability , inhibit MetAP1 , ubiquinone synthesis , or type III secretion . These effects on the biochemical pathways lead to downstream effects such as the inhibition of DNA replication and disruption of metal homeostasis in bacterial cells .
Pharmacokinetics
8-hq derivatives are known to have a wide range of pharmacological applications , suggesting that they may have favorable drug-like properties.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antimicrobial, anticancer, and antifungal effects . For instance, it can induce caspase-mediated apoptosis, a mechanism underlying the inhibition of cancer cell viability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been reported that 8-HQ exhibits potent antimicrobial activity against Staphylococcus aureus bacteria owing to its ability to chelate metal ions . This suggests that the presence of certain metal ions in the environment could influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-Hydroxyquinoline-3-carboxylic acid a good monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .
Cellular Effects
This compound has shown promising antiproliferative potency and high selectivity toward ovarian cancer cells . It has also been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM, and was shown to possess anti-TB properties .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents . It has been identified as a potent inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Temporal Effects in Laboratory Settings
It is known that compounds containing the 8-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA)
Properties
IUPAC Name |
8-hydroxyquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-7(10(13)14)5-11-9(6)8/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANGALOTOWAFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726448 | |
Record name | 8-Hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911109-16-5 | |
Record name | 8-Hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.